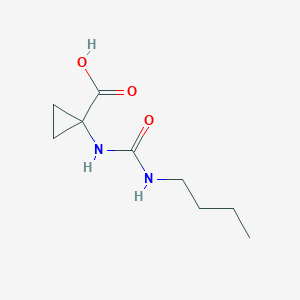
1-(2,3,4-Trihydroxyphenyl)hexan-1-one
Descripción general
Descripción
1-(2,3,4-Trihydroxyphenyl)hexan-1-one is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is characterized by a hexanone backbone with a phenyl ring substituted with three hydroxyl groups at the 2, 3, and 4 positions. It is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenol derivative and a hexanone precursor.
Reaction Conditions: The phenol derivative undergoes hydroxylation to introduce hydroxyl groups at the 2, 3, and 4 positions. This is followed by a Friedel-Crafts acylation reaction to attach the hexanone moiety.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2,3,4-Trihydroxyphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the hexanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acid or base catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3,4-Trihydroxyphenyl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.
Industry: It finds applications in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the hexanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-(2,3,4-Trihydroxyphenyl)hexan-1-one can be compared with similar compounds such as:
1-(2,3,4-Trihydroxyphenyl)butan-1-one: This compound has a shorter carbon chain, which may affect its reactivity and interactions.
1-(2,3,4-Trihydroxyphenyl)pentan-1-one: This compound has a slightly different carbon chain length, influencing its physical and chemical properties.
1-(2,3,4-Trihydroxyphenyl)heptan-1-one: With a longer carbon chain, this compound may exhibit different solubility and reactivity profiles.
Propiedades
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-7-10(14)12(16)11(8)15/h6-7,14-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUVYYUELEOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384311 | |
| Record name | 1-(2,3,4-trihydroxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43043-26-1 | |
| Record name | 1-(2,3,4-trihydroxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile](/img/structure/B1621102.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione](/img/structure/B1621104.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1621105.png)




![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)



